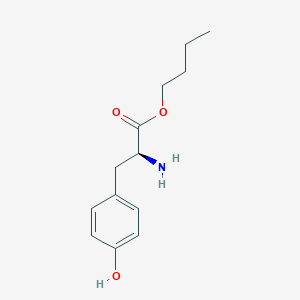

l-Tyrosine butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Tyrosine butyl ester is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9974. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Research Applications

1.1. Protein Modification

One of the significant applications of l-tyrosine butyl ester is in the modification of proteins. The incorporation of tyrosine esters into proteins allows researchers to probe the structural and functional roles of tyrosine residues within protein backbones. A notable study demonstrated the use of an amber suppressor tRNA/synthetase pair for the incorporation of p-hydroxy-phenyl-L-lactic acid (HPLA), which is generated from phenyl-L-lactic acid, into proteins like KcsA and GlpG. This method significantly improved yields of modified proteins, facilitating investigations into protein stability and function .

1.2. Nitration Studies

This compound is also utilized in studies involving nitration reactions, which are critical for understanding oxidative stress in biological systems. For instance, a sensitive method was developed to measure protein-bound 3-nitro-l-tyrosine (NTyr) levels in biological samples using isotope dilution liquid chromatography coupled with mass spectrometry. In this context, the butyl ester form enhances sensitivity during analysis, showcasing its utility in biochemical assays .

Pharmaceutical Applications

2.1. Drug Development

The potential pharmaceutical applications of this compound are significant, particularly as a precursor for synthesizing various bioactive compounds. Research has indicated that such esters can serve as intermediates in the synthesis of drugs targeting neurological disorders due to their ability to cross biological membranes more effectively than their parent amino acids .

2.2. Antioxidant Properties

Studies have shown that tyrosine derivatives exhibit antioxidant properties, which can be harnessed in developing therapeutic agents aimed at combating oxidative stress-related diseases. The incorporation of this compound into formulations may enhance the stability and efficacy of these compounds .

Analytical Chemistry Applications

3.1. Enhanced Detection Techniques

In analytical chemistry, this compound has been employed to improve detection methods for various biochemical substances. For example, its use in solid-phase extraction techniques has been reported to enhance the recovery rates of target analytes from complex biological matrices .

Data Summary Table

Case Studies

Case Study 1: Protein Modification with Tyrosine Esters

In a recent study, researchers successfully incorporated tyrosine esters into membrane proteins to investigate their structural dynamics under physiological conditions. The optimized plasmid system allowed for higher yields compared to previous methods, demonstrating the effectiveness of using this compound derivatives in protein engineering.

Case Study 2: Nitration Measurement Techniques

A novel assay was developed to quantify NTyr levels in biological samples by converting NTyr into its butyl ester form prior to analysis. This approach minimized artifactual formation during sample preparation, leading to more accurate measurements essential for studying oxidative stress markers in diseases.

化学反応の分析

Hydrolysis Reactions

The butyl ester group undergoes hydrolysis under acidic or alkaline conditions, regenerating L-tyrosine.

-

Alkaline Hydrolysis :

In aqueous NaOH or KOH, the ester hydrolyzes to L-tyrosine and butanol. The rate is pH-dependent, with pseudo first-order rate constants (kₕyd) ranging from 0.0029 to 0.012 min⁻¹ for different esters . -

Acid-Catalyzed Hydrolysis :

Hydrochloric acid (2N) at pH 5–6 precipitates L-tyrosine after neutralization .

| Ester Type | Partition Coefficient (vs. L-Tyrosine) | kₕyd (min⁻¹) |

|---|---|---|

| Methyl | ~100x | 0.012 |

| tert-Butyl | ~2400x | 0.0029 |

Nitration and Radical-Mediated Reactions

In hydrophobic environments (e.g., lipid bilayers), L-tyrosine butyl ester undergoes nitration and dimerization via peroxynitrite (ONOO⁻)-derived radicals:

-

Nitration :

Reaction with peroxynitrite forms 3-nitro-L-tyrosine butyl ester through a phenoxyl radical intermediate. Yields reach 3% at pH 7.4 in phosphatidylcholine liposomes . -

Dimerization :

Forms 3,3'-di-L-tyrosine butyl ester (0.02% yield at pH 7.4), with increased yields under alkaline conditions .

Mechanistic Insights :

-

Radical detection via ESR confirms phenoxyl radical formation .

-

CO₂ inhibits nitration in hydrophobic compartments, unlike aqueous-phase tyrosine .

Modification via Etherification

The phenolic -OH group participates in etherification reactions. For example:

-

Mitsunobu Reaction :

Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the hydroxyl group reacts with alcohols to form ethers (e.g., O-alkyl-L-tyrosine derivatives) .

Example :

Reaction with N-tert-butoxycarbonyl-ethanolamine produced O-[2-(tert-butoxycarbonylamino)ethyl]-L-tyrosine with 81.4% yield .

Stability and Partitioning

特性

CAS番号 |

6292-90-6 |

|---|---|

分子式 |

C13H19NO3 |

分子量 |

237.29 g/mol |

IUPAC名 |

butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C13H19NO3/c1-2-3-8-17-13(16)12(14)9-10-4-6-11(15)7-5-10/h4-7,12,15H,2-3,8-9,14H2,1H3/t12-/m0/s1 |

InChIキー |

DCAUNIBIBOKWOZ-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C(CC1=CC=C(C=C1)O)N |

正規SMILES |

CCCCOC(=O)C(CC1=CC=C(C=C1)O)N |

配列 |

Y |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。